molecular formula C25H22O3 B14317488 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane CAS No. 106569-22-6

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane

Katalognummer: B14317488
CAS-Nummer: 106569-22-6
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: ZDXDDJGHNMCAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is a chemical compound featuring an oxetane ring substituted with two naphthalen-1-yloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane typically involves the reaction of oxetane derivatives with naphthalen-1-yl methanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while substitution reactions could produce a variety of functionalized oxetane derivatives .

Wissenschaftliche Forschungsanwendungen

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is unique due to its combination of an oxetane ring and naphthalen-1-yloxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications in materials science and medicinal chemistry .

Eigenschaften

CAS-Nummer

106569-22-6

Molekularformel

C25H22O3

Molekulargewicht

370.4 g/mol

IUPAC-Name

3,3-bis(naphthalen-1-yloxymethyl)oxetane

InChI

InChI=1S/C25H22O3/c1-3-11-21-19(7-1)9-5-13-23(21)27-17-25(15-26-16-25)18-28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2

InChI-Schlüssel

ZDXDDJGHNMCAHX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(COC2=CC=CC3=CC=CC=C32)COC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.